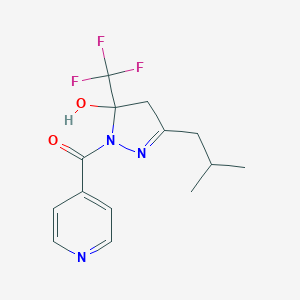![molecular formula C22H21ClN4O4S B299272 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299272.png)
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to prevent protein degradation during experiments. PMSF has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mécanisme D'action
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide works by irreversibly inhibiting serine proteases, which are a class of enzymes that catalyze the hydrolysis of peptide bonds. 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide reacts with the active site serine residue of the protease, forming a covalent bond and blocking the enzyme's activity. 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is particularly effective against trypsin-like proteases, but it can also inhibit other serine proteases to varying degrees.
Biochemical and Physiological Effects
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide has a number of biochemical and physiological effects. It can affect the activity of various enzymes, including proteases, lipases, and esterases. 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide can also affect the function of ion channels and receptors. In addition, 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide has been shown to have anti-inflammatory and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-use protease inhibitor that is effective against a wide range of proteases. 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is also stable and has a long shelf life. However, 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide has some limitations. It can be toxic to cells at high concentrations, and it can also inhibit some non-serine proteases. In addition, 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is not effective against all types of proteases, so other inhibitors may be needed for certain experiments.
Orientations Futures
There are several future directions for research involving 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide. One area of interest is the development of new protease inhibitors that are more effective and less toxic than 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide. Another area of interest is the study of the physiological effects of 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide, particularly its anti-inflammatory and antiviral properties. Finally, there is potential for the use of 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide in therapeutic applications, such as the treatment of viral infections or inflammatory diseases.
Méthodes De Synthèse
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl benzoate in the presence of triethylamine and subsequent reaction with 4-ethoxyaniline. The resulting product is then purified using various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is commonly used as a protease inhibitor in scientific research. It is particularly useful in the study of proteins that are sensitive to proteolysis, such as membrane proteins and receptors. 4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide is also used in the preparation of cell lysates and protein extracts, as it prevents degradation of proteins during the extraction process.
Propriétés
Nom du produit |
4-chloro-N-(4-ethoxyphenyl)-N-{2-oxo-2-[2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide |
|---|---|
Formule moléculaire |
C22H21ClN4O4S |
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H21ClN4O4S/c1-2-31-20-10-8-19(9-11-20)27(32(29,30)21-12-6-17(23)7-13-21)16-22(28)26-25-15-18-5-3-4-14-24-18/h3-15H,2,16H2,1H3,(H,26,28)/b25-15+ |
Clé InChI |
WWDIFGGEPQBRQB-MFKUBSTISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Solubilité |
2.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![methyl 1-(3-bromophenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299197.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299199.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-(2-methoxybenzyl)acetamide](/img/structure/B299202.png)
![N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299203.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299205.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B299207.png)
![N-cyclopropyl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299209.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B299210.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299211.png)